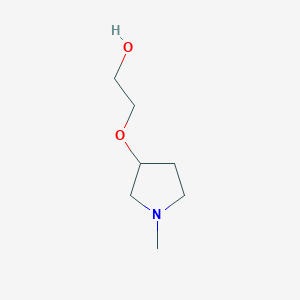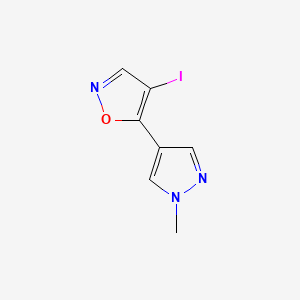
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or other iodinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various nucleophiles. Reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Amberlyst-70 .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and cyclized heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways . The presence of the iodo group and the amino functionality plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole .
Uniqueness
What sets 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide apart is the presence of the iodo group, which imparts unique reactivity and binding properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
1354706-15-2 |
|---|---|
Fórmula molecular |
C5H7IN4O |
Peso molecular |
266.04 |
Nombre IUPAC |
5-amino-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7IN4O/c1-10-3(5(8)11)2(6)4(7)9-10/h1H3,(H2,7,9)(H2,8,11) |
Clave InChI |
LYZYWKCEKCGVFS-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
SMILES canónico |
CN1C(=C(C(=N1)N)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)











